molecular formula C21H21N3O B5760548 [4-(2-NAPHTHYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE

[4-(2-NAPHTHYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE

Cat. No.: B5760548
M. Wt: 331.4 g/mol
InChI Key: HLXSOUUXKPQQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a naphthylmethyl group, and a pyridylmethanone group, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE typically involves multiple steps, including the formation of the piperazine ring and the attachment of the naphthylmethyl and pyridylmethanone groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that allows for the efficient synthesis of piperazine derivatives . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide).

Industrial Production Methods

In an industrial setting, the production of 4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure high yields and purity of the final product. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in pharmaceutical applications.

Scientific Research Applications

4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets. For instance, it acts as an EGFR inhibitor, binding to the active site of the receptor and preventing its activation . This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE is unique due to its combination of a naphthylmethyl group and a pyridylmethanone group, which confer specific biological activities and chemical reactivity. Its ability to inhibit EGFR and its potential anti-inflammatory properties make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(19-7-9-22-10-8-19)24-13-11-23(12-14-24)16-17-5-6-18-3-1-2-4-20(18)15-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXSOUUXKPQQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.